

Application Notes and Protocols: PSI-7409

Polymerase Inhibition Assay

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Compound of Interest

Compound Name: PSI-7409 tetrasodium

Cat. No.: B2502963

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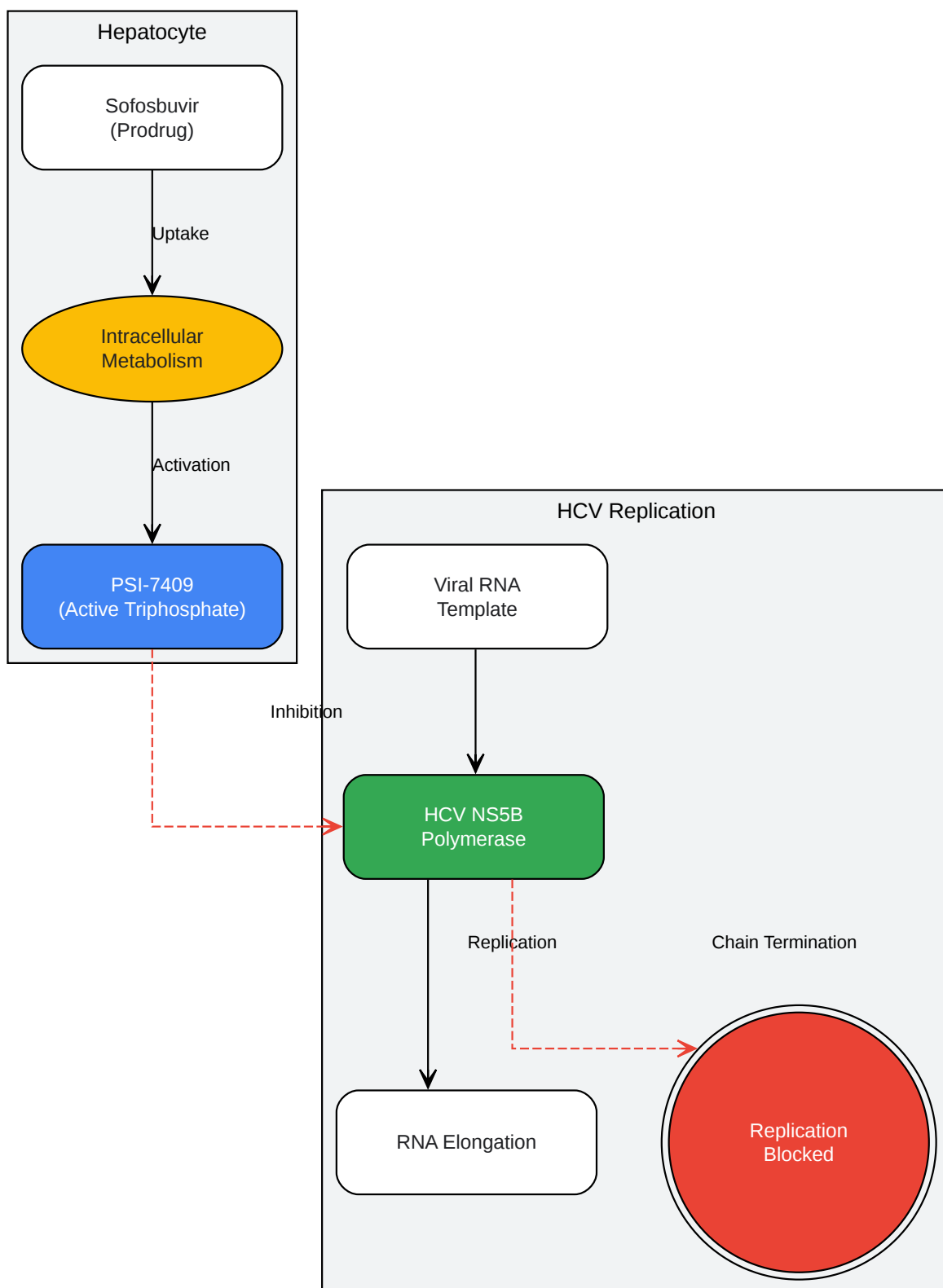
For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977 or GS-7977).[1][2][3] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[3][4][5] By acting as a chain terminator, PSI-7409 prevents the elongation of the viral RNA strand, thereby halting the production of new viral genomes.[4][5] This document provides detailed protocols and application notes for performing in vitro polymerase inhibition assays using PSI-7409.

Mechanism of Action

Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active form, PSI-7409.[3] This active metabolite, a uridine nucleotide analog triphosphate, mimics the natural substrates of the HCV NS5B polymerase.[4] The viral polymerase incorporates PSI-7409 into the nascent viral RNA chain during replication.[4] Once incorporated, it acts as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis.[4][5] This targeted action against the viral polymerase contributes to its high efficacy and favorable safety profile.[4]



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Figure 1: Mechanism of action of Sofosbuvir and PSI-7409.

Quantitative Data Summary

The inhibitory activity of PSI-7409 against HCV NS5B polymerase from various genotypes and its selectivity against human polymerases are summarized below.

| Target Polymerase | Genotype/Type | IC50 (μM) | Reference |
|-------------------------|---------------|-----------|-----------|
| HCV NS5B | Genotype 1b | 1.6 | [1][2] |
| HCV NS5B | Genotype 2a | 2.8 | [1][2] |
| HCV NS5B | Genotype 3a | 0.7 | [1][2] |
| HCV NS5B | Genotype 4a | 2.6 | [1][2] |
| Human DNA Polymerase α | - | 550 | [1][2] |
| Human DNA Polymerase β | - | >1000 | [1] |
| Human DNA Polymerase γ | - | >1000 | [1] |
| Human RNA Polymerase II | - | >100 | [1] |

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of PSI-7409 against recombinant HCV NS5B polymerase.

Materials:

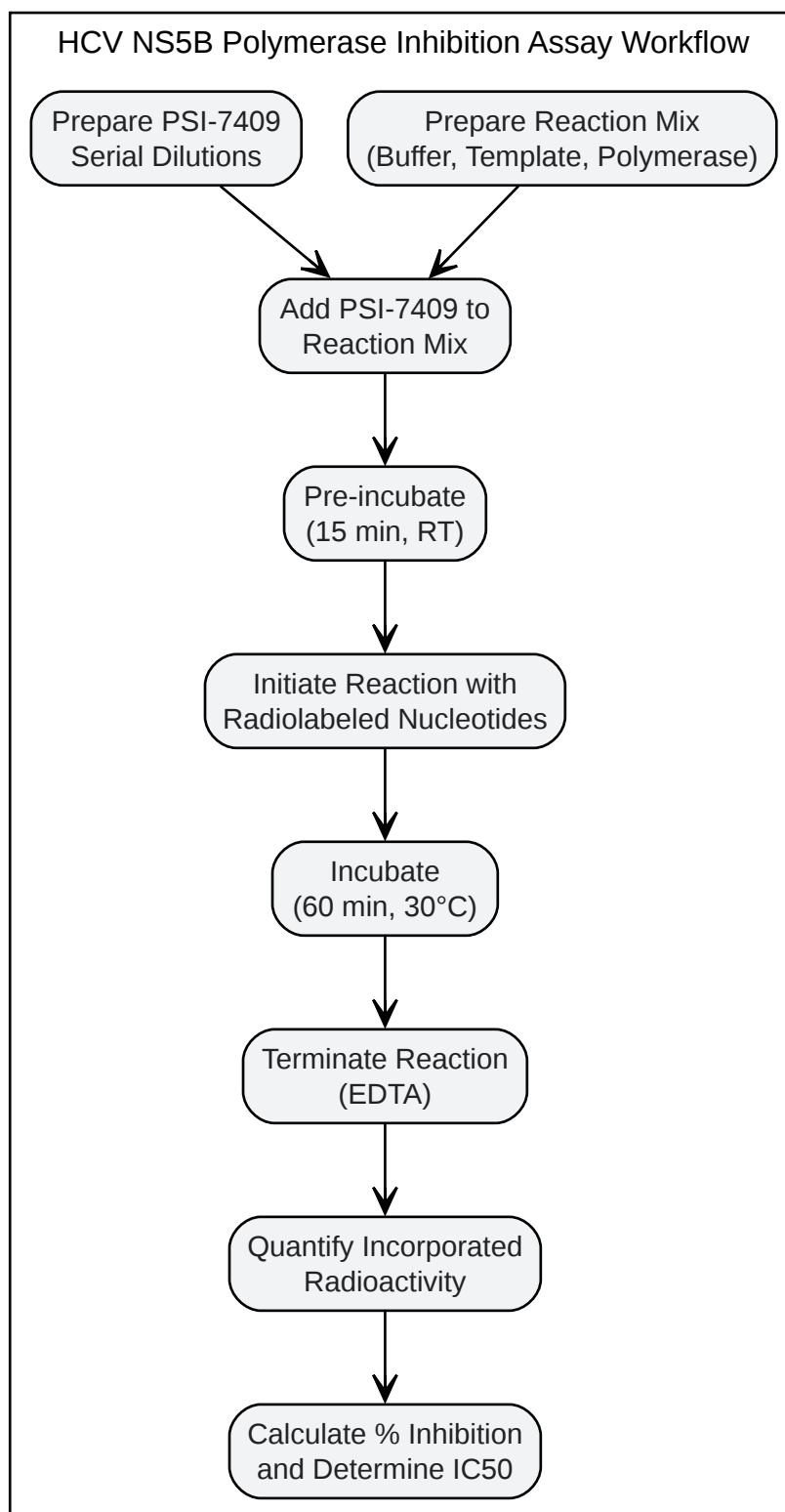
- Recombinant HCV NS5BΔ21 polymerase (from desired genotype)
- PSI-7409

- RNA template (e.g., HCV IRES template, poly(A) template)
- Primer (if using a primer-dependent assay, e.g., oligo(U))
- [α - ^{32}P]UTP or [α - ^{33}P]CTP
- Unlabeled ATP, CTP, GTP, UTP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
- Stop Solution: 0.5 M EDTA
- Scintillation fluid or phosphorimager system

Procedure:

- **Compound Preparation:** Prepare a serial dilution of PSI-7409 in the assay buffer. The final concentrations should typically range from 0.1 μM to 100 μM .
- **Reaction Mixture Preparation:** In a 96-well plate, prepare the reaction mixture (final volume of 40-50 μL) by adding the following components in order:
 - Assay Buffer
 - RNA template (e.g., 4 ng/ μL)
 - Recombinant NS5B polymerase (e.g., 25 nM)
 - PSI-7409 dilution or vehicle control
- **Pre-incubation:** Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the polymerase.
- **Reaction Initiation:** Initiate the reaction by adding a nucleotide mix containing:
 - ATP, GTP, CTP (e.g., 250 μM each)
 - Unlabeled UTP (e.g., 200 nM)

- [α - ^{32}P]UTP (e.g., 5 nM/0.6 μCi)
- Incubation: Incubate the reaction at 30°C for 60 minutes.
- Reaction Termination: Stop the reaction by adding the stop solution.
- Product Quantification: The amount of incorporated radiolabeled nucleotide is quantified. This can be achieved by spotting the reaction mixture onto a filtermat, washing away unincorporated nucleotides, and measuring the radioactivity using a liquid scintillation counter. Alternatively, products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified using a phosphorimager.^[6]
- Data Analysis: Determine the percentage of inhibition for each PSI-7409 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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Figure 2: Workflow for the HCV NS5B polymerase inhibition assay.

Protocol 2: Selectivity Assay against Human DNA Polymerase α

This protocol is designed to assess the selectivity of PSI-7409 by measuring its inhibitory effect on human DNA polymerase α .

Materials:

- Human DNA Polymerase α
- PSI-7409
- Activated calf thymus DNA
- dATP, dCTP, dGTP, dTTP (20 μ M each)
- [α - 32 P]dCTP (4 μ Ci)
- Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 5 mM MgCl₂
- Stop Solution: 0.5 M EDTA
- Scintillation fluid

Procedure:

- Compound Preparation: Prepare a serial dilution of PSI-7409 in the assay buffer. Concentrations up to 1 mM may be required.
- Reaction Mixture Preparation: In a 10 μ L reaction volume, combine:
 - Assay Buffer
 - Activated calf thymus DNA (3 mU/ μ L)
 - dNTP mix (20 μ M each)
 - [α - 32 P]dCTP (4 μ Ci)

- PSI-7409 dilution or vehicle control
- Reaction Initiation: Add human DNA polymerase α to a final concentration of 20 $\mu\text{g/mL}$.
- Incubation: Incubate the reaction at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 1 μL of 0.5 M EDTA.
- Product Quantification: Quantify the incorporated radiolabeled dCTP using a liquid scintillation counter.
- Data Analysis: Calculate the IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of PSI-7409 as an inhibitor of HCV NS5B polymerase and for assessing its selectivity against human polymerases. These assays are crucial for the characterization of antiviral compounds and for understanding their mechanism of action. Researchers should optimize these conditions based on their specific experimental setup and reagents.

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